Oxamic acid
Overview
Description
Oxamic acid is an organic compound with the formula NH₂C(O)COOH. It is a white, water-soluble solid and is the monoamide of oxalic acid . This compound is known for its ability to inhibit lactate dehydrogenase A, making it significant in various biochemical applications .
Mechanism of Action
Target of Action
Oxamic acid primarily targets Lactate Dehydrogenase (LDH) . LDH is an enzyme that plays a crucial role in the conversion of lactate to pyruvate and vice versa. It is involved in the final step of anaerobic glycolysis, a critical metabolic pathway in cells .
Mode of Action
This compound acts as an inhibitor of LDH . It attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action inhibits the conversion process of pyruvate into lactate, disrupting the normal function of LDH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is anaerobic glycolysis . By inhibiting LDH, this compound disrupts the conversion of lactate to pyruvate and vice versa, which is a key step in this pathway . This disruption can affect downstream effects such as energy production in cells, as anaerobic glycolysis is a significant source of ATP in the absence of oxygen .
Pharmacokinetics
It’s known that this compound is a water-soluble compound , which suggests it could have good bioavailability
Result of Action
The inhibition of LDH by this compound can lead to a decrease in lactate production . This can have various effects at the molecular and cellular levels, potentially affecting energy production and other metabolic processes. For instance, in cancer cells, which often rely on anaerobic glycolysis (also known as the Warburg effect), the inhibition of LDH could potentially disrupt energy production and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of this compound, influencing its ability to interact with LDH . Additionally, the presence of other substances in the environment, such as other metabolites or drugs, could potentially interact with this compound or compete with it for binding to LDH . .
Biochemical Analysis
Biochemical Properties
Oxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase A . The active site of lactate dehydrogenase (LDH) is closed off once this compound attaches to the LDH-NADH complex, effectively inhibiting it
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the lactate production of adipose tissue and skeletal muscle, and decrease serum levels of TG, FFA, CRP, IL-6, and TNF-α in db/db mice . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with lactate dehydrogenase (LDH). This compound directly inhibits the LDH-catalyzed conversion process of pyruvate into lactate . This inhibition occurs when this compound attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that this compound can inhibit the growth of certain cancer cells over time
Dosage Effects in Animal Models
In animal models, specifically db/db mice, treatment with this compound (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose and HbA1c levels and improve insulin secretion, the morphology of pancreatic islets, and insulin sensitivity
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it inhibits the enzyme lactate dehydrogenase A This inhibition can affect metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia or amines. The process involves the formation of an intermediate oxamate ester, which is then hydrolyzed under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This method generates carbamoyl radicals, which can further react to form various amides .
Types of Reactions:
Oxidation: this compound can undergo oxidative decarboxylation to generate carbamoyl radicals.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium persulfate (K₂S₂O₈) is commonly used as an oxidizing agent.
Reduction: Sodium amalgam can be used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Carbamoyl radicals, which can further react to form urethanes, ureas, and thioureas.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Scientific Research Applications
Oxamic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxalic Acid: The parent compound of oxamic acid, known for its strong acidic properties.
Oxamide: The diamide derivative of oxalic acid.
Oxalate: The conjugate base of oxalic acid.
Comparison:
This compound vs. Oxalic Acid: this compound is less acidic and has unique inhibitory properties on lactate dehydrogenase, unlike oxalic acid.
This compound vs. Oxamide: this compound is a monoamide, making it more reactive in certain chemical reactions compared to the diamide oxamide.
This compound vs. Oxalate: this compound is a neutral compound, whereas oxalate is an anion, leading to different reactivity and solubility properties.
This compound stands out due to its unique ability to inhibit lactate dehydrogenase, making it valuable in both biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
oxamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
Record name | Oxamic acid | |
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Molecular Weight |
89.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Oxamic acid | |
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Vapor Pressure |
0.00000046 [mmHg] | |
Record name | Oxamic acid | |
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CAS No. |
471-47-6, 66257-53-2 | |
Record name | Oxamic acid | |
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Record name | Oxamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
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Record name | Oxamate (repellent) | |
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Record name | Oxamic Acid | |
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Record name | OXAMIC ACID | |
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Record name | Acetic acid, 2-amino-2-oxo- | |
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Record name | Oxamic acid | |
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Record name | Oxamic acid | |
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Record name | OXAMIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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